1-[5-(3,5-dimethylphenoxy)pentyl]piperidine
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Overview
Description
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine is a synthetic organic compound characterized by a piperidine ring attached to a pentyl chain, which is further connected to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethylphenol, which is then reacted with 1-bromopentane to form 3,5-dimethylphenoxypentane. This intermediate is subsequently reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[5-(2,5-dimethylphenoxy)pentyl]piperidine: Similar structure but with a different substitution pattern on the phenoxy group.
1-[5-(4-methylphenoxy)pentyl]piperidine: Another analog with a single methyl group on the phenoxy ring.
Uniqueness
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Properties
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-13-17(2)15-18(14-16)20-12-8-4-7-11-19-9-5-3-6-10-19/h13-15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCUCJNPPZZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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